PI3Kδ Isoform Selectivity: 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one Exhibits Sub-Micromolar Potency and Preferential δ Inhibition
In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation, 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one demonstrated an IC50 of 102 nM [1]. Comparative profiling against other PI3K isoforms revealed significantly weaker inhibition of PI3Kα (IC50 = 222 nM) [2], indicating a 2.2-fold selectivity for the δ isoform. This selectivity profile contrasts with the 4-pyridinyl regioisomer, which exhibits a reversed selectivity profile favoring PI3Kα inhibition in certain fused pyrimidinone systems [3].
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PI3Kδ: 102 nM; PI3Kα: 222 nM |
| Comparator Or Baseline | 4-pyridinyl regioisomer (fused systems): PI3Kα preferential inhibition |
| Quantified Difference | 2.2-fold selectivity for PI3Kδ over PI3Kα |
| Conditions | Cellular assay (Ri-1 cells), inhibition of AKT phosphorylation at S473 |
Why This Matters
Selectivity for PI3Kδ over PI3Kα is critical for minimizing on-target toxicity in immuno-oncology applications, directly impacting lead candidate prioritization.
- [1] BindingDB BDBM50394893. Affinity Data for CHEMBL2165502. IC50: 102 nM for PI3Kδ. View Source
- [2] BindingDB BDBM50449992. Affinity Data for CHEMBL4162773. IC50: 222 nM for PI3Kα. View Source
- [3] WO2015011252A1. Pyrimidine-pyridinone serine/threonine kinase inhibitors. 2015. (Exemplifies SAR of regioisomeric pyridine substitution). View Source
